3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile is an organic compound with the molecular formula C19H29NO It is characterized by the presence of a phenoxy group substituted with two 2-methylbutan-2-yl groups at the 2 and 4 positions, and a propanenitrile group attached to the phenoxy ring
Vorbereitungsmethoden
The synthesis of 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-bis(2-methylbutan-2-yl)phenol.
Reaction with Propanenitrile: The phenol is then reacted with propanenitrile under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of propanenitrile.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Analyse Chemischer Reaktionen
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols, forming amides or esters.
Wissenschaftliche Forschungsanwendungen
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile can be compared with other similar compounds, such as:
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]acetyl derivatives: These compounds have similar structural features but differ in the functional groups attached to the phenoxy ring.
Bis(2,4-bis(2-methylbutan-2-yl)phenyl) derivatives: These compounds have two phenyl rings substituted with 2-methylbutan-2-yl groups, offering different chemical properties and applications.
Eigenschaften
CAS-Nummer |
64755-43-7 |
---|---|
Molekularformel |
C19H29NO |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propanenitrile |
InChI |
InChI=1S/C19H29NO/c1-7-18(3,4)15-10-11-17(21-13-9-12-20)16(14-15)19(5,6)8-2/h10-11,14H,7-9,13H2,1-6H3 |
InChI-Schlüssel |
DPJQRMPVAXQTFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCC#N)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.